(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
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Overview
Description
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin. Artemisitene has garnered attention due to its various biological activities and potential therapeutic applications .
Preparation Methods
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenium dioxide as a reagent to facilitate the elimination process . Avery et al. optimized the synthesis route of artemisitene, making it more efficient and scalable . Industrial production methods for artemisitene are still under development, with ongoing research focused on improving yield and cost-effectiveness.
Chemical Reactions Analysis
Artemisitene undergoes several types of chemical reactions, including:
Oxidation: Artemisitene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert artemisitene into different reduced forms.
Substitution: Artemisitene can participate in substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include selenium dioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Artemisitene has a wide range of scientific research applications, including:
Chemistry: Artemisitene is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: Studies have shown that artemisitene can modulate biological pathways, making it a valuable tool for biological research.
Medicine: Artemisitene has demonstrated anti-malarial, anti-inflammatory, and anti-cancer activities.
Mechanism of Action
Artemisitene exerts its effects through several mechanisms. It activates the nuclear factor erythroid 2-related factor 2 pathway, leading to an antioxidant response. This activation involves alleviating nuclear factor erythroid 2-related factor 2 ubiquitination and increasing its stability . Additionally, artemisitene has been shown to modulate iron-related genes, inducing ferroptosis, a form of cell death, which contributes to its anti-cancer properties .
Comparison with Similar Compounds
Artemisitene is similar to other compounds derived from Artemisia annua L., such as artemisinin, dihydroartemisinin, arteether, artemether, and artesunate. These compounds share an endoperoxide bridge and have demonstrated efficacy against various diseases, including malaria and cancer . artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs .
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8?,10?,11?,13?,14-,15-/m1/s1 |
InChI Key |
IGEBZMMCKFUABB-IXVMMEEGSA-N |
Isomeric SMILES |
CC1CCC2C(=C)C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origin of Product |
United States |
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